4,4'-Dipyridyl N,N'-dioxide hydrate

説明

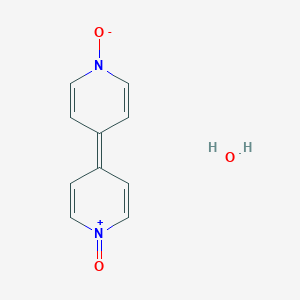

4,4'-Dipyridyl N,N'-dioxide hydrate is an organic compound with the chemical formula C10H8N2O22H2OThis compound is a white crystalline solid that is soluble in water and some organic solvents .

準備方法

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 4,4'-Dipyridyl N,N'-dioxide hydrate involves the reaction of 4,4’-bipyridine with hydrogen peroxide. The reaction typically takes place in an aqueous medium under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

化学反応の分析

Types of Reactions

4,4'-Dipyridyl N,N'-dioxide hydrate undergoes various types of chemical reactions, including:

Reduction: It can also undergo reduction reactions, where it is reduced to its corresponding pyridine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride can be used for reduction reactions.

Catalysts: Metal catalysts like palladium can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyridine derivatives, which can be further utilized in different chemical processes .

科学的研究の応用

Coordination Chemistry

Bidentate Ligand in Coordination Polymers

4,4'-Dipyridyl N,N'-dioxide hydrate serves as a bidentate ligand in the formation of coordination polymers. It is particularly effective with transition metals such as terbium(III), copper(II), cobalt(II), and nickel(II). These complexes often exhibit unique structural features, such as one-dimensional chains and two-dimensional sheets:

- Terbium(III) Coordination : The compound forms coordination polymers that exhibit luminescent properties, making them suitable for optoelectronic applications.

- Copper(II) Complexes : In the presence of copper(II) ions, it can create layered structures with interesting magnetic properties .

Case Study: Hydrothermal Reactions

Research has demonstrated that 4,4'-Dipyridyl N,N'-dioxide can undergo hydrothermal reactions with d(10) metal ions like cadmium and zinc to yield three-dimensional grid-like coordination polymers. These materials showcase potential in catalysis and gas storage applications due to their porous nature .

Materials Science

Metal-Organic Frameworks (MOFs)

The compound is integral in the synthesis of metal-organic frameworks (MOFs). For instance, it has been used to develop a magnesium-based luminescent MIL-53 MOF. These frameworks are characterized by their high surface area and tunable pore sizes, making them ideal for gas adsorption and separation processes .

| Material | Application | Properties |

|---|---|---|

| Terbium(III) Complex | Luminescence | High photoluminescence efficiency |

| Copper(II) Complex | Magnetic materials | Layered structure |

| Magnesium MOF | Gas storage and separation | High surface area |

Organic Synthesis

Catalytic Applications

this compound has shown promise as a catalyst in organic reactions. For example, it has been employed in the metal-free reduction of aromatic nitro compounds, demonstrating high selectivity and efficiency under mild conditions:

- Reduction of Nitro Compounds : Using tetrahydroxydiboron as a reductant, this compound facilitates the conversion of nitroarenes to anilines rapidly at room temperature .

Environmental Responsiveness

Recent studies highlight the solvatochromic properties of 4,4'-bipyridine derivatives, including this compound. These compounds respond to changes in solvent polarity, making them useful for developing sensors and switches that can detect environmental changes:

作用機序

The mechanism of action of 4,4'-Dipyridyl N,N'-dioxide hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation .

類似化合物との比較

Similar Compounds

4,4’-Bipyridine: A related compound that lacks the N-oxide functional groups.

4,4’-Bipyridine N,N’-dioxide: Similar in structure but without the hydrate form.

Uniqueness

4,4'-Dipyridyl N,N'-dioxide hydrate is unique due to its specific hydrate form and the presence of N-oxide functional groups, which confer distinct chemical and biological properties .

生物活性

4,4'-Dipyridyl N,N'-dioxide hydrate, a compound with the CAS number 338950-86-0, is a notable member of the bipyridine family. This compound has garnered attention due to its diverse biological activities and applications in coordination chemistry. This article delves into its biological activity, synthesizing findings from various studies, case reports, and experimental data.

Basic Information

- Molecular Formula : C10H8N2O2·2H2O

- Molecular Weight : 224.215 g/mol

- Melting Point : 220 °C (decomposes)

- Solubility : Soluble in water (25 mg/mL, clear yellow solution) .

Structural Characteristics

The compound features a bipyridine structure with two nitrogen atoms in the pyridine rings that can participate in coordination with metal ions, enhancing its utility in various chemical applications.

Antimicrobial Properties

Research indicates that 4,4'-Dipyridyl N,N'-dioxide exhibits significant antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent in pharmaceuticals .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, contributing to its potential role in preventing oxidative stress-related diseases. The antioxidant capacity was quantified using various assays, showing a dose-dependent relationship .

Coordination Chemistry and Biological Applications

4,4'-Dipyridyl N,N'-dioxide serves as a bidentate ligand in coordination chemistry. It forms stable complexes with transition metals, which have been studied for their biological implications. For instance:

- Terbium(III) Coordination : The compound acts as a ligand in the formation of coordination polymers that exhibit luminescent properties, which may be harnessed for biological imaging applications .

- Metal Complexes : Hydrothermal reactions involving this compound and d(10) metal ions (e.g., Zn²⁺) lead to the formation of three-dimensional grid-like coordination polymers with potential applications in drug delivery systems .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of 4,4'-Dipyridyl N,N'-dioxide against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antifungal agent .

Case Study 2: Antioxidant Evaluation

In vitro studies evaluated the antioxidant activity using DPPH radical scavenging assays. The results showed that at concentrations above 100 µg/mL, the compound exhibited over 70% scavenging activity, highlighting its potential therapeutic benefits in oxidative stress-related conditions .

Summary of Biological Activities

The mechanisms underlying the biological activities of 4,4'-Dipyridyl N,N'-dioxide are still being explored. Preliminary research suggests that its ability to chelate metal ions may enhance its antimicrobial properties by disrupting microbial cell functions.

特性

IUPAC Name |

4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.H2O/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-8H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMXNNUHJLHXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583624 | |

| Record name | 4-(1-Oxopyridin-1-ium-4(1H)-ylidene)pyridin-1(4H)-olate--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338950-86-0 | |

| Record name | 4-(1-Oxopyridin-1-ium-4(1H)-ylidene)pyridin-1(4H)-olate--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dipyridyl N,N'-dioxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。